molecular formula C11H16ClNO B275879 N-(5-chloro-2-methoxybenzyl)propan-2-amine

N-(5-chloro-2-methoxybenzyl)propan-2-amine

Cat. No. B275879
M. Wt: 213.7 g/mol
InChI Key: GYCWYXMKEAULSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxybenzyl)propan-2-amine is a compound that belongs to the family of phenethylamines. It is also known as 5-Cl-2-MeO-DALT. This compound has been synthesized for research purposes and has been used in scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)propan-2-amine is not fully understood. It has been reported to have an affinity for serotonin receptors and may act as a partial agonist or antagonist at these receptors. It has also been reported to have an affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxybenzyl)propan-2-amine has been reported to have several biochemical and physiological effects. It has been reported to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been reported to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxybenzyl)propan-2-amine has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, which makes it useful for studying the role of these receptors in various physiological processes. One limitation is that it has been reported to have some toxicity in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxybenzyl)propan-2-amine. One direction is to investigate its potential therapeutic applications in treating depression, anxiety disorders, and addiction to opioids and other drugs of abuse. Another direction is to study its mechanism of action in more detail, including its interactions with other neurotransmitter receptors. Finally, future studies could investigate the toxicity of this compound in more detail and explore potential ways to mitigate any adverse effects.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxybenzyl)propan-2-amine involves several steps. The first step is the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The second step involves the alkylation of the protected amine with 5-chloro-2-methoxybenzyl chloride. The final step is the deprotection of the Boc group to yield the final product. This synthesis method has been optimized and has been reported to yield high purity N-(5-chloro-2-methoxybenzyl)propan-2-amine.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)propan-2-amine has been used in scientific studies to investigate its potential therapeutic applications. It has been reported to have an affinity for serotonin receptors and has been studied for its potential use in treating depression and anxiety disorders. It has also been investigated for its potential use in treating addiction to opioids and other drugs of abuse.

properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.7 g/mol

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-9-6-10(12)4-5-11(9)14-3/h4-6,8,13H,7H2,1-3H3

InChI Key

GYCWYXMKEAULSG-UHFFFAOYSA-N

SMILES

CC(C)NCC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.